molecular formula C9H14O B044511 (E)-3-[(E)-prop-1-enyl]hex-4-en-2-one CAS No. 116454-35-4

(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one

Cat. No.: B044511
CAS No.: 116454-35-4
M. Wt: 138.21 g/mol
InChI Key: OPWMNTIQHYFJLR-YDFGWWAZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one is an α,β-unsaturated ketone featuring conjugated double bonds in both the hex-4-en-2-one backbone and the (E)-prop-1-enyl substituent. The compound’s structure includes two stereospecific (E)-configured alkenes, creating a planar, conjugated dienone system. This conjugation likely enhances stability and influences reactivity, such as in Diels-Alder reactions or interactions with biological targets.

Properties

CAS No.

116454-35-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one

InChI

InChI=1S/C9H14O/c1-4-6-9(7-5-2)8(3)10/h4-7,9H,1-3H3/b6-4+,7-5+

InChI Key

OPWMNTIQHYFJLR-YDFGWWAZSA-N

SMILES

CC=CC(C=CC)C(=O)C

Isomeric SMILES

C/C=C/C(C(=O)C)/C=C/C

Canonical SMILES

CC=CC(C=CC)C(=O)C

Synonyms

4-Hexen-2-one, 3-(1-propenyl)-, (E,E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Cephalosporin Derivatives

Several cephalosporin antibiotics and intermediates share the (E)-prop-1-enyl moiety, though their core structures differ significantly:

Compound Name (CAS/ID) Core Structure Substituents Isomerism Key Functional Groups Applications
7-Amino-3-propenylcephalosporanic acid (E-isomer) Cephalosporin β-lactam ring (E)-prop-1-enyl at C3 (E) configuration β-lactam, carboxylic acid, amine Antibiotic intermediate
Cefprozil-related compound K Dihydrothiazine-carboxylic acid (E)-prop-1-enyl at C5 (R,R) stereochemistry Thiazine, carboxylic acid, hydroxyl Pharmaceutical impurity/resolved isomers
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one Propenone 4-ethoxyphenyl, 3-fluorophenyl (E) configuration Ketone, aryl groups Synthetic intermediate

Key Observations :

  • Functional Group Diversity : Unlike cephalosporins, the target compound lacks heterocyclic rings (e.g., β-lactam) and ionizable groups (e.g., carboxylic acid), suggesting differences in solubility and bioavailability.
  • Conjugation Effects: The dienone system in the target compound contrasts with the isolated enone in ’s propenone derivative, which may alter UV-Vis absorption profiles or redox behavior.

Isomerism and Resolution

The resolution of isomers in cefprozil-related compound K (, entry m) highlights the importance of stereochemistry in pharmaceutical efficacy. Similarly, the (E,E) configuration of the target compound may confer distinct physical properties (e.g., melting point, solubility) compared to (E,Z) or (Z,Z) isomers. For instance, (Z)-configured alkenes in cephalosporins (e.g., compound f in ) can reduce antibiotic activity due to steric hindrance or altered hydrogen-bonding patterns .

Hydrogen Bonding and Crystal Packing

This difference might result in lower melting points or altered crystal morphology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.